molecular formula C9H11BrN2O2 B581652 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde CAS No. 1345471-55-7

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Cat. No.: B581652
CAS No.: 1345471-55-7
M. Wt: 259.103
InChI Key: UHTOXZJBLIAAON-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H11BrN2O2. It is characterized by the presence of a bromine atom, a pyrazole ring, and an oxane ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde typically involves the reaction of 4-bromopyrazole with oxane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler analog with similar reactivity but lacking the oxane ring.

    2-(Oxan-2-yl)pyrazole-3-carbaldehyde: Similar structure but without the bromine atom.

    4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde: A closely related compound with a different ring structure.

Uniqueness

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the oxane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable building block in organic synthesis and a versatile compound for various scientific applications .

Biological Activity

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrN2O2C_9H_{11}BrN_2O_2. The presence of a bromine atom, a pyrazole ring, and an oxane ring contributes to its biological activity and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that bromopyrazole derivatives can modulate various biochemical pathways by binding to enzymes or receptors, which may lead to alterations in cellular processes. The exact mechanisms are still under investigation, but the compound's interactions with key signaling pathways are crucial for its therapeutic potential.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi. In particular, research indicates promising results against Bacillus subtilis and Escherichia coli, demonstrating effective inhibition at concentrations as low as 40 µg/mL .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been well-documented. Recent investigations into compounds like this compound suggest that they may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells. For example, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effective ConcentrationReference
AntimicrobialBacillus subtilis, E. coli40 µg/mL
AnticancerHCT116 (colon cancer), A549 (lung cancer)0.75–4.21 µM
Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of pyrazole derivatives, several compounds were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against HCT116 and A549 cells, with IC50 values indicating strong potential for further development as anticancer agents .

Properties

IUPAC Name

4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTOXZJBLIAAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718451
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-55-7
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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